N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an oxazole ring, and various substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions. This reaction forms the 1,3,4-thiadiazole core.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate alkylating agent.
Formation of the Oxazole Ring: The oxazole ring is synthesized by cyclization of a suitable precursor, often involving the reaction of an amide or nitrile with an appropriate reagent under acidic or basic conditions.
Coupling of the Substituents: The final step involves coupling the thiadiazole and oxazole rings through a carboxamide linkage, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions often conducted in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions; reactions performed at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction can produce reduced oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infections.
Industry: The compound is explored for its use in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:
5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound shares the chlorophenoxy and thiadiazole moieties but lacks the oxazole ring, which may result in different biological activities and properties.
2-Phenyl substituted Benzimidazole derivatives: These compounds have similar aromatic structures and are studied for their antiproliferative and antimicrobial activities.
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide: This compound has a similar thiadiazole core but differs in the substituents attached, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN4O3S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H15ClN4O3S/c1-12-17(18(25-28-12)13-5-3-2-4-6-13)19(26)22-20-24-23-16(29-20)11-27-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,22,24,26) |
InChI Key |
VWQXRTXWFPMFHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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